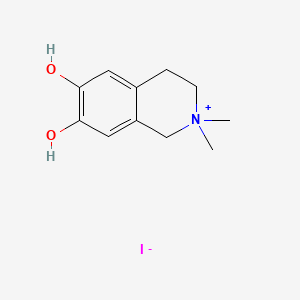
6,7-Dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodide is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a tetrahydroisoquinoline core with hydroxyl groups at the 6 and 7 positions and a dimethyl substitution at the 2 position, making it a unique and interesting molecule for various applications.
Vorbereitungsmethoden
The synthesis of 6,7-Dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodide can be achieved through several synthetic routes. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the tetrahydroisoquinoline core, and the Pomeranz–Fritsch–Bobbitt cyclization is employed to introduce the hydroxyl groups at the 6 and 7 positions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
6,7-Dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The hydroxyl groups at the 6 and 7 positions can undergo substitution reactions with various reagents to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: This compound has shown promise in the development of antiviral and anticancer drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodide can be compared with other similar compounds such as:
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the dimethyl substitution at the 2 position.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups instead of hydroxyl groups at the 6 and 7 positions. The unique structural features of this compound, such as the dimethyl substitution and hydroxyl groups, contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
57553-29-4 |
|---|---|
Molekularformel |
C11H16INO2 |
Molekulargewicht |
321.15 g/mol |
IUPAC-Name |
2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6,7-diol;iodide |
InChI |
InChI=1S/C11H15NO2.HI/c1-12(2)4-3-8-5-10(13)11(14)6-9(8)7-12;/h5-6H,3-4,7H2,1-2H3,(H-,13,14);1H |
InChI-Schlüssel |
YAXUOSJEPGMBIE-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1)O)O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


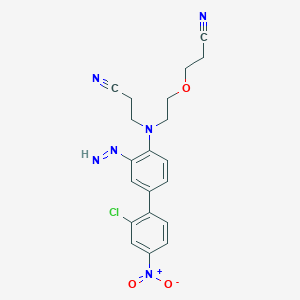
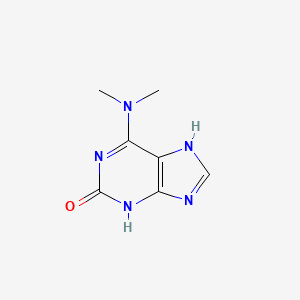
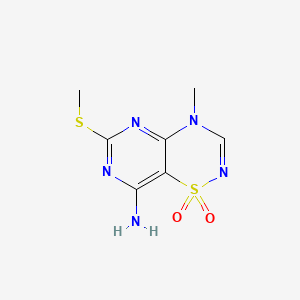
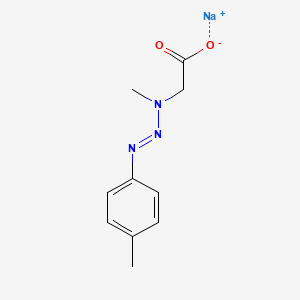
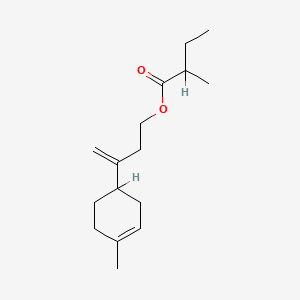
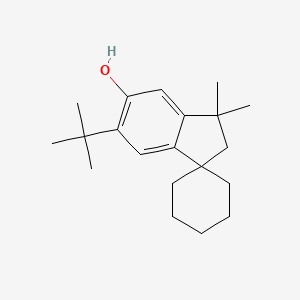
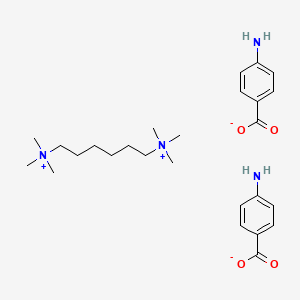

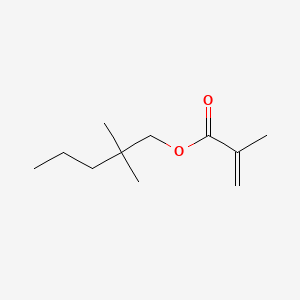
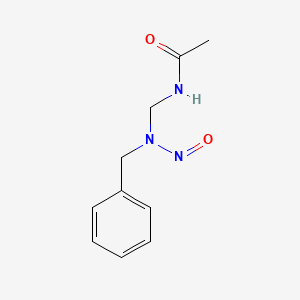

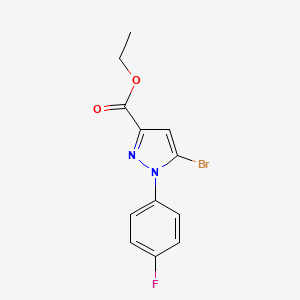
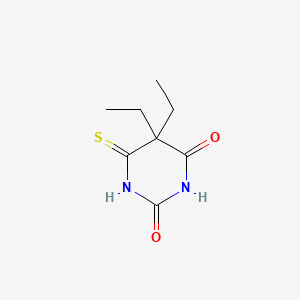
![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
